molecular formula C18H20N2O3 B067238 Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 161610-16-8

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

Katalognummer B067238
CAS-Nummer: 161610-16-8
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: CNTQPTBRKWUGFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, also known as BHPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHPP is a piperidine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In

Wissenschaftliche Forschungsanwendungen

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and inflammation research. In neuroscience, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit anti-tumor effects, and may be useful in the development of new cancer therapies. In inflammation research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate is not fully understood, but it is believed to act through a variety of pathways. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemische Und Physiologische Effekte

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of MMPs. In vivo studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its versatility. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biological activities, and may be useful in a variety of research fields. However, one limitation of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its potential toxicity. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit cytotoxic effects at high concentrations, and care should be taken when handling and using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments.

Zukünftige Richtungen

There are many potential future directions for research on Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate. One area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, and to explore its potential applications in other research fields such as inflammation and cardiovascular disease.

Eigenschaften

CAS-Nummer

161610-16-8

Produktname

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

benzyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C18H20N2O3/c21-17(23-14-15-6-2-1-3-7-15)20-12-9-18(22,10-13-20)16-8-4-5-11-19-16/h1-8,11,22H,9-10,12-14H2

InChI-Schlüssel

CNTQPTBRKWUGFU-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3

Synonyme

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

2-Bromopyridine (0.470 mL, 5 mmol) in THF (20 mL) was treated with n-BuLi 1.6M in hexanes (5.2 ml, 5.2 mmol) dropwise at −60° C. After stirring at -60° C. for 30 minutes, the reaction mixture and treated with benzyl 4-oxo-1-piperidinecarboxylate (1.14 g, 4.9 mmol) in THF (10 mL) slowly. After stirring an additional 15 minutes at −60° C., the reaction mixture was quenched with a saturated aqueous solution of NH4Cl, allowed to warm to room temperature and was extracted into dichloromethane. The organics were combined, dried on MgSO4, filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with hexanes:ethyl acetate, 1:1) to provide the title compound (400 mg, 27% yield). 1H NMR (300 MHz, DMSO-d6) δ 1.54 (m, 2H), 2.05 (m, 2H), 3.25 (m, 2H), 3.95 (m, 2H), 5.11 (s, 2H), 5.35 (s, 1H), 7.25 (m, 1H), 7.35 (m, 5H), 7.68 (m, 1H), 7.79 (m, 1H), 8.5 (m, 1H); MS (DCI/NH3) m/e 313 (M+H)+.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
27%

Synthesis routes and methods II

Procedure details

A solution of 2-bromopyridine (0.47 mL, 5 mmol) in THF (20 mL) was cooled to −60° C. and treated dropwise with nBuLi (1.6M in hexanes, 5.2 ml, 5.2 mmol). The reaction mixture was stirred for 30 minutes at −60° C. and then benzyl 4-oxo-1-piperidine carboxylate 1.14 g, 4.9 mmol) in THF (10 mL) was slowly added to the reaction mixture. The reaction mixture was stirred at −60° C. for 15 minutes and then quenched with saturated NH4Cl. The cooling bath was removed and reaction mixture was allowed to warm to room temperature. The mixture was were extracted with CH2Cl2 and the organics were dried (MgSO4), filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography using hexane:ethyl acetate (1:1) to provide the title compound, 400 mg (27%). 1H NMR (d6-DMSO, 300 MHz) δ 1.54 (m, 4H), 2.05 (m, 4 H), 3.25 (m, 4H), 3.95 (m, 4H), 5.11 (s, 2H), 5.35 (s, 1H), 7.25 (m, 2H), 7.35 (m, 5H), 7.68 (m, 1H), 7.79 (m, 1H), 8.5 (m, 1H); MS (DCI/NH3) m/z 313 (M+H)+.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromopyridine (1.58 g) in 50 mL of anhydrous tetrahydrofuran at -78° C. was added tert-butyl lithium (6.5 mL of 1.7M) and the reaction mixture was stirred at -78° C. for 1 hour. At the end of this period, a solution of 1-benzyloxycarbonyl-4-oxopiperidine (2.34 g) in 20 mL of anhydrous tetrahydrofuran was added and the reaction mixture was allowed to stir at -78° C. for an additional 1 hour. Upon warming the reaction mixture to room temperature, aqueous ammonium chloride was added and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with sodium chloride, dried over magnesium sulfate and evaporated to afford the crude product. This a material was purified by column chromatography; elution with 1:1 hexane:ethyl acetate afforded the named product (1.0 g); MS: 313; NMR: 6.63 (m, 3), 1.94 (m, 2), 3.37 (m, 2), 4.13 (m, 2).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.